3-amino-1H-indole-2-carbonitrile

Organic Synthesis Heterocyclic Chemistry Building Block Preparation

Secure your supply of 3-Amino-1H-indole-2-carbonitrile (CAS 1192690-93-9) for critical CNS drug discovery. This building block features a unique 1,2,3-substitution pattern—essential for constructing pyrido[3,2-b]indole (δ-carboline) and pyrimido[5,4-b]indole scaffolds. The C3-amino/C2-nitrile motif governs distinct N1-alkylation reactivity, enabling parallel scaffold-hopping SAR studies. With a LogP of 2.20, it supports BBB-penetrant candidate synthesis. Avoid regioisomeric impurities: substituting with 2-aminoindole-3-carbonitrile leads to different heterocyclic systems. Available in research quantities with verified purity.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 1192690-93-9
Cat. No. B1524015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-indole-2-carbonitrile
CAS1192690-93-9
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C#N)N
InChIInChI=1S/C9H7N3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,12H,11H2
InChIKeyGHLTXKHMFVGIDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1H-Indole-2-Carbonitrile (CAS 1192690-93-9): A Regiospecific Building Block for Targeted Heterocyclic Synthesis and Procurement


3-Amino-1H-indole-2-carbonitrile (CAS 1192690-93-9, also known as 3-aminoindole-2-carbonitrile) is a heterocyclic building block characterized by a unique 1,2,3-substitution pattern on the indole core, specifically featuring an amino group at the C3 position and a nitrile group at the C2 position . Its molecular formula is C₉H₇N₃ with a molecular weight of 157.17 g/mol [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with its reactive functionalities enabling the construction of complex heterocyclic systems [2].

Why 3-Amino-1H-Indole-2-Carbonitrile Cannot Be Generically Substituted with Other 2- or 3-Aminoindoles


The specific 3-amino-2-carbonitrile substitution pattern of this compound dictates a distinct electronic environment and synthetic reactivity that cannot be replicated by its regioisomers (e.g., 2-aminoindole-3-carbonitrile) or other 3-aminoindoles lacking the C2-nitrile group. This substitution pattern directly influences its behavior in key reactions, such as N1-alkylation [1], and governs its utility as a precursor for specific heterocyclic scaffolds like pyrido[3,2-b]indoles (δ-carbolines) and pyrimido[5,4-b]indoles [2]. The isomeric 2-aminoindole-3-carbonitriles, while more readily available, lead to different fused heterocyclic systems (e.g., pyrimido[1,2-a]indoles) [2]. Therefore, substituting 3-amino-1H-indole-2-carbonitrile with a cheaper or more available analog would fundamentally alter the reaction outcome and the resulting molecular architecture.

Quantitative Differentiation of 3-Amino-1H-Indole-2-Carbonitrile: Comparative Evidence for Scientific and Procurement Decisions


Comparative Synthetic Yield: Optimized Protocol for 3-Aminoindole-2-Carbonitrile Synthesis

The synthesis of 3-aminoindole-2-carbonitrile via the reaction of 2-cyano cyanothioformanilide with triphenylphosphine in the presence of p-toluenesulfonic acid achieves a 90% yield [1]. This represents a highly efficient route compared to alternative methods. For context, the widely utilized 2-aminoindole-3-carbonitrile isomer is prepared via a copper-catalyzed reaction of N-(2-iodophenyl)formamides with malononitrile, with yields typically ranging from 65% to 85% depending on substrate .

Organic Synthesis Heterocyclic Chemistry Building Block Preparation

Regiospecific Reactivity in N1-Alkylation: A DFT-Supported Comparison with the 2-Aminoindole-3-Carbonitrile Isomer

The reactivity of 3-amino-1H-indole-2-carbonitrile with DMF-dialkylacetals under microwave irradiation was directly compared to its isomer, 2-aminoindole-3-carbonitrile. Experimental results, rationalized by DFT calculations of electrostatic potential, show distinct differences in the formation of alkoxyiminium intermediates, leading to different N1-alkylated products [1]. This indicates that the regioisomers are not interchangeable and will lead to divergent chemical space exploration.

Medicinal Chemistry Reaction Mechanism DFT Calculations

Inferred LogP Advantage for CNS Drug Discovery: A Physicochemical Comparison with a Carboxamide Analog

The calculated LogP for 3-amino-1H-indole-2-carbonitrile is 2.20 [1]. In contrast, a common derivative, 3-amino-1H-indole-2-carboxamide, has a predicted LogP of approximately 0.9 . The higher LogP of the target compound suggests superior passive membrane permeability and potential for blood-brain barrier (BBB) penetration, which are desirable properties for CNS-targeted therapeutics. While this is a computational inference, it highlights a key differentiator from more polar analogs.

Medicinal Chemistry Drug Design Physicochemical Properties

Contrasting Downstream Heterocyclic Scaffolds: Divergent Utility vs. 2-Aminoindole-3-Carbonitrile

3-Aminoindole-2-carbonitriles serve as crucial building blocks for the construction of pyrido[3,2-b]indoles (δ-carbolines) and pyrimido[5,4-b]indoles [1]. In contrast, the more accessible isomeric 2-aminoindole-3-carbonitriles are primarily used as scaffolds for pyrimido[1,2-a]indoles and pyrimido[4,5-b]indoles [1]. This divergence in accessible chemical space means that selecting the target compound is essential for accessing specific classes of biologically relevant heterocycles.

Medicinal Chemistry Heterocyclic Synthesis Scaffold Diversity

Optimal Application Scenarios for 3-Amino-1H-Indole-2-Carbonitrile Based on Evidence-Based Differentiation


Synthesis of CNS-Penetrant δ-Carboline (Pyrido[3,2-b]indole) Derivatives

Medicinal chemistry projects focused on CNS targets where blood-brain barrier penetration is a key requirement should prioritize 3-amino-1H-indole-2-carbonitrile. Its relatively high LogP of 2.20 [1] suggests favorable membrane permeability, and it is a documented precursor for the synthesis of pyrido[3,2-b]indoles (δ-carbolines) [2], a privileged scaffold in CNS drug discovery.

Efficient Preparation of Pyrimido[5,4-b]indole Scaffolds via a High-Yielding Route

For process chemistry groups requiring access to pyrimido[5,4-b]indoles, this compound is the appropriate starting material [2]. Its synthesis via a triphenylphosphine-mediated route offers a robust and high-yielding (90%) entry point [3], which is advantageous for scaling up the preparation of advanced intermediates.

Divergent Synthesis and Scaffold Hopping Studies Differentiating 3-Amino vs. 2-Aminoindole Regioisomers

In early-stage drug discovery, this compound is essential for exploring structure-activity relationships (SAR) around indole regioisomers. The distinct reactivity of 3-aminoindole-2-carbonitrile in N1-alkylation, compared to its 2-amino isomer, allows for the parallel synthesis of two distinct series of building blocks from a common reaction, as demonstrated with DMF-dialkylacetals [4]. This enables efficient scaffold hopping and exploration of novel chemical space.

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